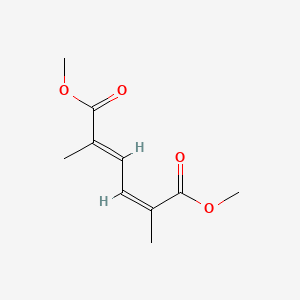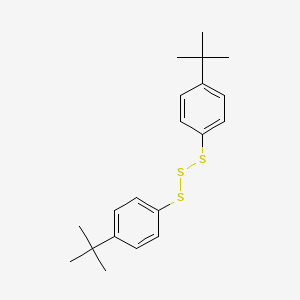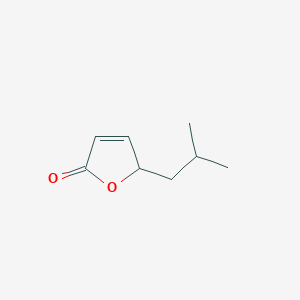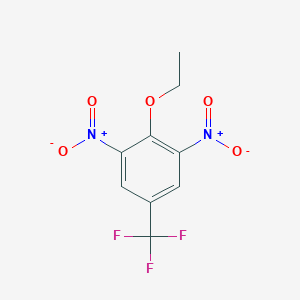
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is an organic compound characterized by its unique geometric configuration. The compound features two ester groups and a conjugated diene system, which contribute to its distinct chemical properties and reactivity. The E-Z notation indicates the specific spatial arrangement of the substituents around the double bonds, with “E” (entgegen) meaning opposite sides and “Z” (zusammen) meaning the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2,5-dimethylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic structures. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2E,4E)-2,5-dimethylhexa-2,4-dienedioate: Similar structure but different geometric configuration.
Dimethyl (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioate: Another geometric isomer with different spatial arrangement.
Methyl 3,5-dimethyl-2,4-heptadienoate: A related compound with a similar diene system but different ester groups.
Uniqueness
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is unique due to its specific E-Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
23119-30-4 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5-6H,1-4H3/b7-5-,8-6+ |
InChI-Schlüssel |
DZQYXTIAUQLOHM-CGXWXWIYSA-N |
Isomerische SMILES |
C/C(=C\C=C(\C)/C(=O)OC)/C(=O)OC |
Kanonische SMILES |
CC(=CC=C(C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)



![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)



